Ethyl 6-methyl-3-phenylimidazo[1,2-A]pyridine-2-carboxylate
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Overview
Description
Ethyl 6-methyl-3-phenylimidazo[1,2-A]pyridine-2-carboxylate is a heterocyclic compound with a fused imidazo-pyridine structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-methyl-3-phenylimidazo[1,2-A]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of a catalyst such as acetic acid. The reaction is carried out under reflux conditions, leading to the formation of the desired imidazo-pyridine ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Ethyl 6-methyl-3-phenylimidazo[1,2-A]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or pyridine rings, often using halogenating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination reactions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Ethyl 6-methyl-3-phenylimidazo[1,2-A]pyridine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Ethyl 6-methyl-3-phenylimidazo[1,2-A]pyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the protein FtsZ, which is crucial for bacterial cell division. By binding to the FtsZ protein, the compound disrupts the formation of the Z-ring, leading to the inhibition of bacterial proliferation .
Comparison with Similar Compounds
- Ethyl 6-methyl-2-phenylimidazo[1,2-A]pyridine-3-carboxylate
- Ethyl 6-bromo-2-((phenylthio)methyl)imidazo[1,2-A]pyridine-3-carboxylate
Comparison: Ethyl 6-methyl-3-phenylimidazo[1,2-A]pyridine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications .
Properties
Molecular Formula |
C17H16N2O2 |
---|---|
Molecular Weight |
280.32 g/mol |
IUPAC Name |
ethyl 6-methyl-3-phenylimidazo[1,2-a]pyridine-2-carboxylate |
InChI |
InChI=1S/C17H16N2O2/c1-3-21-17(20)15-16(13-7-5-4-6-8-13)19-11-12(2)9-10-14(19)18-15/h4-11H,3H2,1-2H3 |
InChI Key |
WZUOEVGRHWSNEM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N2C=C(C=CC2=N1)C)C3=CC=CC=C3 |
Origin of Product |
United States |
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